molecular formula C15H14O3 B1524734 4-Benzyloxy-3-methylbenzoic acid CAS No. 72323-93-4

4-Benzyloxy-3-methylbenzoic acid

Cat. No. B1524734
CAS RN: 72323-93-4
M. Wt: 242.27 g/mol
InChI Key: NLQKPMZDWHTVCF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methylbenzoic acid is a chemical compound with the CAS Number: 72323-93-4 . It has a molecular weight of 242.27 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 4-Benzyloxy-3-methylbenzoic acid or similar compounds often involves various chemical reactions. For instance, benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another example is the cyclization of intermediate 4-(benzyloxy)-N′-(4-hydroxybenzylidene) benzohydrazide with chloro acetyl chloride to give the derivative 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide .

Scientific Research Applications

  • Synthesis of 4-methoxymethylbenzoic acid
    • Field : Chemistry
    • Application Summary : This compound is used in the synthesis of 4-methoxymethylbenzoic acid .
    • Method of Application : The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added. The reaction was turning white and a new amount of iodine was added. This gave information about the consumption of this reagent upon addition onto styrene .
  • Synthesis of 4-BENZYLOXY-3-METHOXYBENZOIC ACID

    • Field : Chemistry
    • Application Summary : This compound is used in the synthesis of 4-BENZYLOXY-3-METHOXYBENZOIC ACID .
    • Method of Application : The specific method of synthesis is not detailed in the source, but it typically involves chemical reactions under controlled conditions .
    • Results : The final product is 4-BENZYLOXY-3-METHOXYBENZOIC ACID, a compound with the molecular formula C15H14O4 .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry
    • Application Summary : This compound can undergo benzylic oxidations and reductions .
    • Method of Application : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
    • Results : The reduction of the compound results in the formation of electron donating amino and alkyl groups .
  • Synthesis of 4-BENZYLOXY-3-METHOXYBENZOIC ACID

    • Field : Chemistry
    • Application Summary : This compound is used in the synthesis of 4-BENZYLOXY-3-METHOXYBENZOIC ACID .
    • Method of Application : The specific method of synthesis is not detailed in the source, but it typically involves chemical reactions under controlled conditions .
    • Results : The final product is 4-BENZYLOXY-3-METHOXYBENZOIC ACID, a compound with the molecular formula C15H14O4 .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry
    • Application Summary : This compound can undergo benzylic oxidations and reductions .
    • Method of Application : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
    • Results : The reduction of the compound results in the formation of electron donating amino and alkyl groups .

properties

IUPAC Name

3-methyl-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKPMZDWHTVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703564
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methylbenzoic acid

CAS RN

72323-93-4
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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